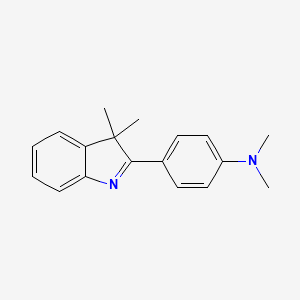

4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline

CAS No.: 4203-57-0

Cat. No.: VC20342425

Molecular Formula: C18H20N2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4203-57-0 |

|---|---|

| Molecular Formula | C18H20N2 |

| Molecular Weight | 264.4 g/mol |

| IUPAC Name | 4-(3,3-dimethylindol-2-yl)-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C18H20N2/c1-18(2)15-7-5-6-8-16(15)19-17(18)13-9-11-14(12-10-13)20(3)4/h5-12H,1-4H3 |

| Standard InChI Key | WGCJWYJPIPHHAE-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a 3,3-dimethyl-3H-indole moiety linked at the 2-position to a para-substituted N,N-dimethylaniline group. The indole system is a bicyclic structure with a pyrrole ring fused to a benzene ring, while the aniline derivative introduces electron-donating dimethylamino groups at the para position. The 3,3-dimethyl substitution on the indole ring imposes steric constraints, stabilizing the 3H-indole tautomer over the 1H-form .

Key Structural Features:

-

Indole Core: The 3,3-dimethyl groups prevent tautomerization, locking the indole in the 3H configuration .

-

Aniline Substituent: The N,N-dimethylamino group enhances electron density on the benzene ring, influencing reactivity in electrophilic substitution reactions.

-

Conjugation Pathway: The ethylene bridge (if present in related structures ) or direct linkage facilitates π-electron delocalization between the indole and aniline systems, altering UV-Vis absorption profiles .

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.3648 g/mol |

| CAS Registry Number | 4203-57-0 |

| IUPAC Name | 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline |

| SMILES | CN(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(C)C)C |

Synthesis and Reaction Pathways

Catalytic Synthesis

A one-pot synthesis strategy for analogous indole derivatives involves the condensation of indole, aldehydes, and N,N-dimethylaniline using a molybdenum-based catalyst, . For 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline, the reaction likely proceeds via:

-

Aldol Condensation: Indole reacts with an aldehyde (e.g., benzaldehyde) to form a β-arylindole intermediate.

-

Nucleophilic Substitution: The intermediate couples with N,N-dimethylaniline under catalytic conditions, facilitated by the Lewis acidity of the molybdenum complex .

Optimized Conditions:

Alternative Routes

-

Friedel-Crafts Alkylation: Electrophilic substitution on N,N-dimethylaniline using indole-derived carbocations.

-

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between indolylboronic acids and halogenated anilines .

Physicochemical Properties

UV-Vis Absorption Spectrum

The compound exhibits a strong absorption band at λ_max = 290 nm (in ethanol), attributed to the π→π* transition of the conjugated indole-aniline system . A weaker n→π* transition appears near 340 nm, influenced by the dimethylamino group’s electron-donating effect .

| Transition Type | Wavelength (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 290 | 12,500 L·mol⁻¹·cm⁻¹ |

| n→π* | 340 | 850 L·mol⁻¹·cm⁻¹ |

NMR Characterization

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Applications and Biological Relevance

Materials Science

The compound’s extended conjugation and electron-rich structure make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume